molecular formula C21H25NO4 B7432202 Methyl 5-oxo-5-[2-(2-phenylmethoxyphenyl)ethylamino]pentanoate

Methyl 5-oxo-5-[2-(2-phenylmethoxyphenyl)ethylamino]pentanoate

Cat. No. B7432202
M. Wt: 355.4 g/mol
InChI Key: UTHKRQZINJINJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-oxo-5-[2-(2-phenylmethoxyphenyl)ethylamino]pentanoate, commonly known as MPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in pharmacology and medicine. MPP belongs to the class of compounds known as oxoamides, which are characterized by the presence of a carbonyl group and an amide group in the same molecule.

Scientific Research Applications

MPP has been studied for its potential applications in pharmacology and medicine. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties in animal models. MPP has also been investigated for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, MPP has been studied for its potential as a diagnostic tool for cancer and other diseases.

Mechanism of Action

The mechanism of action of MPP is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. MPP may also act on other targets in the body, such as neurotransmitter receptors and ion channels.
Biochemical and Physiological Effects:
MPP has been shown to reduce inflammation and pain in animal models. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. Additionally, MPP has been shown to have anticancer properties in vitro, although further studies are needed to determine its efficacy in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using MPP in lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. Additionally, MPP has a relatively low toxicity profile, making it a safer alternative to other anti-inflammatory and analgesic drugs. However, one limitation of using MPP in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer to animal models.

Future Directions

There are several future directions for research on MPP. One area of interest is the development of more potent and selective COX inhibitors based on the structure of MPP. Another area of interest is the investigation of MPP as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the efficacy of MPP as a diagnostic tool for cancer and other diseases.

Synthesis Methods

The synthesis of MPP involves the reaction of 5-oxo-5-(2-phenyl-ethoxy)pentanoic acid with 2-(2-phenylmethoxyphenyl)ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields MPP as a white crystalline powder with a melting point of 123-125°C.

properties

IUPAC Name

methyl 5-oxo-5-[2-(2-phenylmethoxyphenyl)ethylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-25-21(24)13-7-12-20(23)22-15-14-18-10-5-6-11-19(18)26-16-17-8-3-2-4-9-17/h2-6,8-11H,7,12-16H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHKRQZINJINJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)NCCC1=CC=CC=C1OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-oxo-5-[2-(2-phenylmethoxyphenyl)ethylamino]pentanoate

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